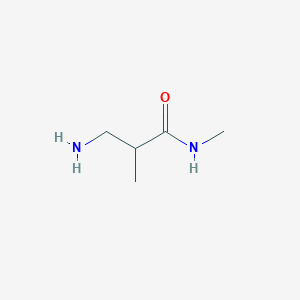

3-Amino-N,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N,2-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O. It is a colorless or pale yellow crystalline solid with a peculiar ammonia odor. This compound is soluble in water and many organic solvents and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-N,2-dimethylpropanamide involves the reaction of 3-amino-2,2-dimethylpropionic acid with a suitable acylating agent, such as acid chloride or anhydride . Another method uses hydroxymethyl trimethylacetic acid as a raw material, which is esterified, protected, and ammonolyzed to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. The use of readily available raw materials and simple operations makes this method suitable for industrial applications .

化学反応の分析

Types of Reactions

3-Amino-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding amides or acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Pharmaceutical Applications

3-Amino-N,2-dimethylpropanamide plays a crucial role in the pharmaceutical industry as an intermediate for several important drugs:

- Anti-Cancer Drugs : It is involved in the synthesis of Bendamustine hydrochloride, which is used to treat certain types of cancer.

- Anti-Inflammatory Drugs : This compound is utilized in the production of Tofacitinib citrate, a medication for rheumatoid arthritis.

- Anti-Viral Agents : It serves as an intermediate in synthesizing Oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza.

Agrochemical Applications

In the agrochemical sector, this compound is integral to producing various pesticides and herbicides:

- Herbicides : It is used in synthesizing Quizalofop-p-ethyl, a selective herbicide effective against certain grass weeds.

- Insecticides : The compound contributes to the production of Indoxacarb, a widely used insecticide known for its effectiveness against pests.

Dye Industry Applications

The dye industry also benefits from this compound:

- Dyes and Pigments : It is involved in synthesizing dyes such as Acid Black 172 and Acid Red 337. Furthermore, it aids in producing pigments like Perylene and Quinacridone.

Case Study 1: Synthesis of Aliskiren

A significant application of this compound is its role as a precursor for Aliskiren, a non-peptide renin inhibitor used for treating hypertension. The synthesis process involves several steps where this compound acts as a key intermediate. Research indicates that Aliskiren effectively lowers blood pressure by inhibiting renin activity.

Research has demonstrated that derivatives of this compound exhibit notable biological activities:

- A study showed that compounds derived from this compound have potent anti-inflammatory effects on activated macrophages with an IC50 value around 25 µM.

- Neuropharmacological studies indicated potential applications in mood disorders due to enhanced serotonin levels observed in neuronal cultures.

Summary Table of Applications

| Application Area | Specific Uses | Examples/Products |

|---|---|---|

| Pharmaceutical | Drug synthesis | Bendamustine hydrochloride, Tofacitinib citrate |

| Anti-viral medications | Oseltamivir phosphate | |

| Agrochemical | Herbicide production | Quizalofop-p-ethyl |

| Insecticide production | Indoxacarb | |

| Dye Industry | Dye synthesis | Acid Black 172, Acid Red 337 |

| Pigment production | Perylene, Quinacridone |

作用機序

The mechanism of action of 3-Amino-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension. The compound’s structure allows it to interact with the renin-angiotensin system, blocking the conversion of angiotensinogen to angiotensin I, thereby reducing blood pressure .

類似化合物との比較

Similar Compounds

- 3-Amino-2,2-dimethylpropionamide

- 3-Amino-N-ethyl-2,2-dimethylpropanamide

- 3-Amino-N,N-dimethylpropanamide

Uniqueness

Compared to similar compounds, 3-Amino-N,2-dimethylpropanamide is unique due to its specific structure, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry .

生物活性

3-Amino-N,2-dimethylpropanamide (CAS No. 182493-88-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical and biochemical fields. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following structural and chemical properties:

- Molecular Formula : C5H12N2O

- Molar Mass : 116.16 g/mol

- Melting Point : Approximately 60 °C

- Solubility : Soluble in water and polar organic solvents

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of various pharmaceutical agents. Its amide functionality allows it to participate in numerous biochemical reactions, making it a versatile compound in drug synthesis.

- Enzyme Inhibition : Research indicates that compounds related to this compound can inhibit specific enzymes involved in metabolic pathways. For example, derivatives have shown activity against enzymes like histone deacetylases (HDACs), which are crucial in cancer biology.

- Antiparasitic Activity : A study highlighted the use of amide compounds in the synthesis of purine analogues that exhibited trypanocidal activity against Trypanosoma brucei, with IC50 values less than 5 µM . This suggests potential applications in treating parasitic infections.

- Anticancer Properties : Compounds derived from this compound have been evaluated for their antiproliferative effects on various cancer cell lines. Notably, some derivatives displayed significant cytotoxicity against HeLa cells with IC50 values ranging from 0.69 to 11 µM .

Case Study 1: Anticancer Activity

A series of experiments investigated the anticancer potential of N-alkyl derivatives of this compound. These derivatives were synthesized and tested for their ability to inhibit cell proliferation in HeLa cells:

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | 2.29 |

| Compound A | 0.69 |

| Compound B | 11 |

The results indicated that certain modifications to the amide structure significantly enhanced anticancer activity compared to standard treatments .

Case Study 2: Antiparasitic Activity

In a study focusing on purine analogues synthesized from amides including this compound, researchers found promising results against Trypanosoma brucei. The most effective analogue demonstrated an IC50 value of less than 5 µM, indicating strong antiparasitic potential .

Synthesis Methods

The synthesis of this compound typically involves straightforward organic reactions:

- Starting Materials : Dimethylamine and propanoyl chloride.

- Reaction Conditions : The reaction is conducted under controlled temperatures to prevent side reactions.

- Yield : High yields are often reported due to the stability of the resulting amide.

特性

IUPAC Name |

3-amino-N,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIHHWBRAUAUCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。